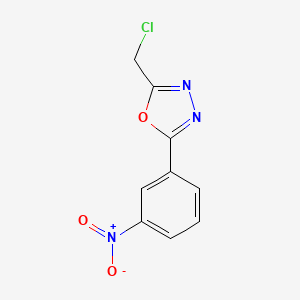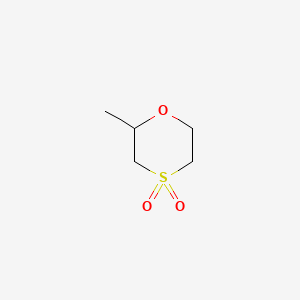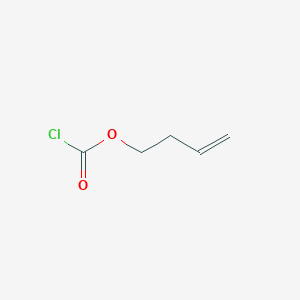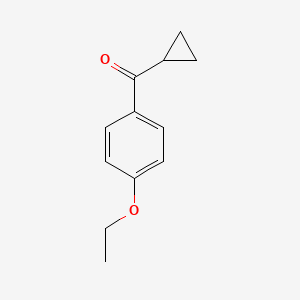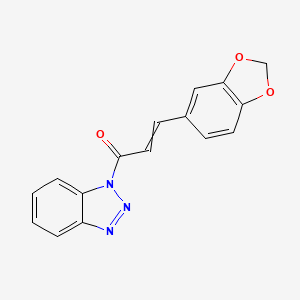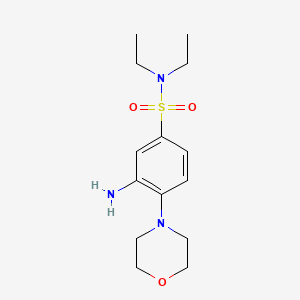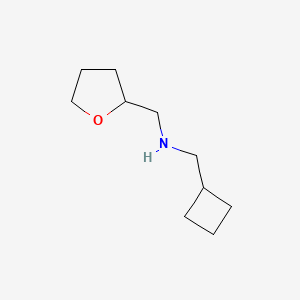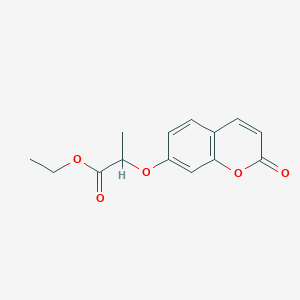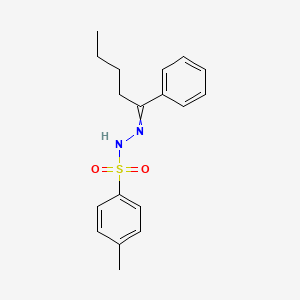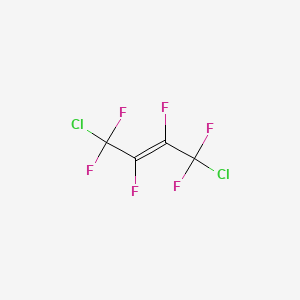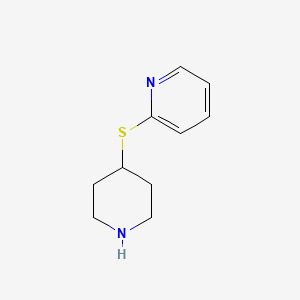![molecular formula C29H44B2O4 B1608338 [9,9-Bis(2-ethylhexyl)-9H-fluoren-2,7-diyl]bisboronsäure CAS No. 264615-47-6](/img/structure/B1608338.png)
[9,9-Bis(2-ethylhexyl)-9H-fluoren-2,7-diyl]bisboronsäure
Übersicht
Beschreibung
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of boronic acid groups attached to a fluorene core, which is further substituted with 2-ethylhexyl groups
Wissenschaftliche Forschungsanwendungen
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
Target of Action
This compound is primarily used as a reactant for coupling reactions
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in coupling reactions, it may be involved in the formation of carbon-carbon bonds, but this would depend on the specific reaction conditions and other reactants .
Pharmacokinetics
Its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight (478.28 g/mol) , and the presence of the boronic acid functional group.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the boronic acid functional group. Additionally, factors such as temperature and solvent could also play a role in its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9-bis(2-ethylhexyl)-9H-fluorene, which serves as the core structure.
Borylation Reaction: The fluorene derivative undergoes a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the final product, [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The compound can participate in substitution reactions where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted fluorene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(2-ethylhexyl)-9H-fluorene: Lacks the boronic acid groups, making it less reactive in certain chemical reactions.
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronate: A boronate ester derivative with different reactivity and stability compared to the boronic acid.
Uniqueness
The presence of boronic acid groups in [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid imparts unique reactivity and functionality, making it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
[7-borono-9,9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWXVHGJQDSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C3)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392713 | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264615-47-6 | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



